molecular formula C10H11NO3 B013056 5-Acetamido-2-methylbenzoic acid CAS No. 103204-70-2

5-Acetamido-2-methylbenzoic acid

Cat. No. B013056
M. Wt: 193.2 g/mol
InChI Key: JWEWTGQYHKEENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-2-methylbenzoic acid (AMBA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and contains an acetamido group at the 5-position. AMBA is a white, crystalline solid with a melting point of approximately 190°C and a boiling point of approximately 350°C. It is soluble in water and ethanol, and is relatively stable in air. AMBA is used in a variety of laboratory experiments and is widely used in the synthesis of drug compounds and other organic compounds.

Scientific Research Applications

  • Cancer Treatment

    A derivative, 2-(5-fluorouracil-1-yl-acetamido) acetic acid, has shown potential as a low-toxicity alternative for treating colorectal, gastric, and liver carcinomas (Xiong Jing, 2010).

  • Synthesis of Heterocyclic Compounds

    5-azido-4-cyanoimidazole, a related compound, is useful for synthesizing imidazo[5,1-d][1,2,3,5]tetrazepines and imidazolyltriazoles, showing the versatility of these compounds in organic synthesis (A. P. Freitas et al., 1995).

  • Anti-Inflammatory Agents

    Derivatives such as 5-substituted benzo[b]thiophene have potent anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (M. A. Radwan et al., 2009).

  • Anticoccidial Activity

    Compounds like 4-amino-2-ethoxybenzoic acid and its derivatives demonstrate potent anticoccidial activity, suggesting their use in veterinary medicine (E. Rogers et al., 1964).

  • Chemical Synthesis

    Hydrazoic acid, a related compound, can be safely generated and used in continuous flow reactors for synthesizing 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, demonstrating advancements in safe chemical synthesis methods (Bernhard Gutmann et al., 2012).

  • Antimicrobial Activity

    New pyrano quinoline derivatives, synthesized from related compounds, have shown promising antimicrobial activity, indicating potential applications in combating microbial infections (Rahul Watpade & R. Toche, 2017).

  • Drug Metabolism Studies

    Metabolism of acetamidothiazoles, closely related to 5-Acetamido-2-methylbenzoic acid, in rats has been studied, contributing to understanding the metabolism of similar compounds in biological systems (D. Chatfield & W. Hunter, 1973).

properties

IUPAC Name

5-acetamido-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEWTGQYHKEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Weis, MA Hayes, MJ Johansson, B Martín-Matute - Iscience, 2021 - cell.com
Late-stage functionalization (LSF) has over the past years emerged as a powerful approach in the drug discovery process. At its best, it allows for rapid access to new analogues from a …
Number of citations: 17 www.cell.com
BC Sanders, S Pokhrel, AD Labbe, II Mathews… - Nature …, 2023 - nature.com
… to step II with 2-methylbenzoic acid and 5-acetamido-2-methylbenzoic acid, respectively. … acid (0.250 g, 1.80 mmol); 5-acetamido-2-methylbenzoic acid (0.348 g, 1.80 mmol); HBTU (…
Number of citations: 22 0-www-nature-com.brum.beds.ac.uk
安江政一 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
… ) glyoxalic acid as pale yellowish green prisms (from 50% EtOH), mp 198 (decomp.), while the same oxidation in acetic acid at 60 afforded 5-acetamido-2-methylbenzoic acid as …
Number of citations: 3 www.jstage.jst.go.jp
安江政一 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
次に側鎖の加水分解を行つた. 反 応中まず (Ⅰ) が できてこれが酸 (Ⅰa) に なると考え (Ⅰ) を 濃 硫酸にとか し 60~ 70 に加温 した. 5 時 間では原料を回収するのみで あつたが 18 時 間熱 して…
Number of citations: 3 www.jstage.jst.go.jp

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